molecular formula C8H9ClO2 B1200979 2-Chloro-1,4-dimethoxybenzene CAS No. 2100-42-7

2-Chloro-1,4-dimethoxybenzene

Cat. No.: B1200979
CAS No.: 2100-42-7
M. Wt: 172.61 g/mol
InChI Key: QMXZSRVFIWACJH-UHFFFAOYSA-N
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Description

2-Chloro-1,4-dimethoxybenzene, also known as this compound, is a useful research compound. Its molecular formula is C8H9ClO2 and its molecular weight is 172.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60152. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Role in Lignin Peroxidase Oxidation

    2Cl-1,4-DMB is involved in the oxidation process catalyzed by lignin peroxidase (LiP), forming a cation radical. This process results in the formation of compounds such as 2-chloro-1,4-benzoquinone and various dimers. Interestingly, the presence of anisyl alcohol can quench the cation radical and prevent enzyme inactivation (Teunissen et al., 1998).

  • Catalytic Cofactor for Oxidation Processes

    In a similar context, 2Cl-1,4-DMB serves as a catalytic cofactor in the oxidation of anisyl alcohol by LiP, displaying superior performance compared to other substances like veratryl alcohol. This indicates its potential application in enzymatic and oxidative processes (Teunissen & Field, 1998).

  • Synthesis of Medical Intermediate Molecules

    It has been used in the synthesis of medical intermediate molecules like 2,5-Dimethoxy-4-Ethylthio-Benzeneethanamine, which has applications in treating psychotic and schizophrenic psychosis (Zhimin, 2003).

  • Application in Lithium-Ion Batteries

    This compound has been studied as an electrolyte additive in liquid state Al-plastic film lithium-ion batteries. It shows potential in preventing electrolyte decomposition during overcharge, indicating its significance in enhancing battery safety and performance (Yong Zhang et al., 2011).

  • Use in Non-Aqueous Redox Flow Batteries

    Derivatives of 1,4-Dimethoxybenzene, including those related to 2Cl-1,4-DMB, are used as catholytes in non-aqueous redox flow batteries. Their modification, such as by incorporating bicyclic substitutions, enhances chemical stability and solubility, crucial for battery performance and longevity (Jingjing Zhang et al., 2017).

Mechanism of Action

Target of Action

The primary target of 2-Chloro-1,4-dimethoxybenzene (2Cl-14DMB) is Lignin Peroxidase (LiP) . LiP is an enzyme produced by several white rot fungi and plays a crucial role in the degradation of lignin, a complex organic polymer that provides rigidity to plant cell walls .

Mode of Action

2Cl-14DMB acts as a cofactor in the oxidation of anisyl alcohol (AA) by LiP . It is superior to other cofactors such as veratryl alcohol (VA) and tryptophan . A high molar ratio of anisaldehyde formed to 2cl-14dmb consumed indicates the presence of a mechanism that recycles the cofactor .

Biochemical Pathways

The biochemical pathway involving 2Cl-14DMB is associated with the oxidation of anisyl alcohol by LiP . This process is part of the broader lignin degradation pathway carried out by white rot fungi . The compound also participates in electrophilic aromatic substitution reactions, where it forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2Cl-14DMB is currently limited. Its molecular weight is known to be 172609 , which may influence its bioavailability and pharmacokinetic behavior.

Result of Action

The action of 2Cl-14DMB results in the oxidation of anisyl alcohol to anisaldehyde . This process is facilitated by LiP, with 2Cl-14DMB acting as a cofactor . The high molar ratio of anisaldehyde formed to 2Cl-14DMB consumed suggests that the cofactor is recycled during the process .

Action Environment

The action of 2Cl-14DMB is influenced by the presence of other substrates and cofactors. For instance, good LiP substrates like VA and tryptophan are comparatively poor cofactors in the oxidation of AA . . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of 2Cl-14DMB.

Biochemical Analysis

Biochemical Properties

2-Chloro-1,4-dimethoxybenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes that facilitate such reactions . The compound interacts with enzymes like cytochrome P450, which are involved in the oxidative metabolism of various substrates. These interactions often result in the formation of reactive intermediates that can further participate in biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of key signaling molecules. For instance, the compound can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis . Additionally, this compound has been found to alter the function of ion channels and transporters, which can lead to changes in cellular ion balance and signaling dynamics.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on metabolic pathways . For example, the compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Studies have identified threshold doses beyond which the adverse effects become pronounced, highlighting the importance of dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism to form various metabolites, which can further participate in biochemical reactions . These metabolic transformations can influence the overall metabolic flux and levels of specific metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization of the compound to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is also influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often found in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes . Post-translational modifications and targeting signals play a role in directing this compound to these specific compartments, thereby influencing its biochemical activity.

Properties

IUPAC Name

2-chloro-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXZSRVFIWACJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041403
Record name 2-Chloro-1,4-dimethoxybenzene
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Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2100-42-7
Record name 2-Chloro-1,4-dimethoxybenzene
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Record name 2-Chloro-1,4-dimethoxybenzene
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Record name 2-Chloro-1,4-dimethoxybenzene
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Record name Benzene, 2-chloro-1,4-dimethoxy-
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Record name 2-Chloro-1,4-dimethoxybenzene
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Record name 1-chloro-2,5-dimethoxybenzene
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Record name 1-CHLORO-2,5-DIMETHOXYBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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